molecular formula C34H39N3O9S2 B12418514 DBCO-PEG3-SS-NHS ester

DBCO-PEG3-SS-NHS ester

Cat. No.: B12418514
M. Wt: 697.8 g/mol
InChI Key: UAWQWHCVTRBMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound (C₃₄H₃₉N₃O₉S₂; molecular weight 697.82) features four distinct functional domains arranged in sequence:

  • Dibenzocyclooctyne (DBCO) : A strained cycloalkyne enabling copper-free azide-alkyne cycloaddition through strain-promoted click chemistry
  • Triethylene Glycol (PEG3) Spacer : A three-unit polyethylene glycol chain providing hydrophilicity and steric flexibility
  • Disulfide (SS) Bond : A redox-sensitive linkage cleavable by intracellular reducing agents
  • N-Hydroxysuccinimide (NHS) Ester : An amine-reactive group for covalent conjugation to lysine residues

The canonical SMILES string (O=C(N1C2=CC=CC=C2C#CC3=CC=CC=C3C1)CCC(NCCOCCOCCOCCSSCCC(ON4C(CCC4=O)=O)=O)=O) reveals its structural complexity, with the DBCO moiety connected via a PEG3 spacer to the disulfide-linked NHS ester.

Table 1: Key Physicochemical Properties

Property Specification
Molecular Weight 697.82 g/mol
Solubility DMSO, DMF, acetonitrile
Storage Conditions -20°C in anhydrous solvent
Purity >90% (HPLC)
Reactivity DBCO: 0.5-1.0 eq vs azides

Historical Development of Heterobifunctional Linkers

The evolution of this compound emerged through three key technological advancements:

  • Click Chemistry Revolution (2001-2010) : Sharpless' development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) laid groundwork for bioorthogonal reactions. Subsequent innovations in strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi eliminated copper requirements, enabling in vivo applications.

  • PEG Spacer Optimization (1995-2015) : Early polyethylene glycol linkers reduced immunogenicity in protein conjugation. Systematic studies revealed PEG3 as optimal for balancing hydrophilicity and molecular footprint in antibody-drug conjugates.

  • Reducible Linker Design (2000-present) : Incorporation of disulfide bonds addressed payload release challenges, leveraging the 100-1000x higher glutathione concentrations in intracellular vs extracellular environments.

Table 2: Evolution of Linker Technologies

Generation Characteristics Limitations Addressed
1st Homobifunctional NHS esters Non-specific conjugation
2nd Maleimide-thiol chemistry Plasma instability
3rd Cleavable hydrazone linkages Premature extracellular cleavage
4th DBCO-PEG3-SS-NHS architecture Copper toxicity, steric hindrance

Role in Modern Bioconjugation Strategies

This compound addresses four critical needs in contemporary bioconjugation:

  • Orthogonal Reactivity : Enables sequential conjugation through DBCO-azide click chemistry (k₂ ~ 0.1-1.0 M⁻¹s⁻¹) followed by NHS-amine coupling. This two-step process allows precise control over conjugation sites.

  • Stability-Sensitivity Balance : The disulfide bond remains stable in plasma (GSH ≈ 2 μM) while rapidly cleaving intracellularly (GSH ≈ 1-10 mM). This differential stability minimizes premature payload release during systemic circulation.

  • Solubility Enhancement : PEG3 spacer reduces aggregation propensity by providing 15-20 Å of hydrophilic spacing between conjugated molecules. Molecular dynamics simulations show a 40% reduction in hydrophobic interactions compared to non-PEGylated linkers.

  • Modular Design Flexibility : Each functional domain can be independently optimized:

    • DBCO derivatives for improved reaction kinetics
    • PEG length adjustments for spatial requirements
    • Alternative cleavable bonds (e.g., protease-sensitive)
    • Different reactive groups (e.g., maleimide, azide)

Recent applications demonstrate its utility in:

  • Antibody-Drug Conjugates : Site-specific conjugation of auristatins/maytansinoids to HER2 antibodies
  • Nanoparticle Functionalization : Controlled orientation of targeting ligands on lipid nanoparticles
  • Diagnostic Probes : Multi-modal imaging agent conjugation (e.g., fluorophore/chelator pairs)

Properties

Molecular Formula

C34H39N3O9S2

Molecular Weight

697.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoate

InChI

InChI=1S/C34H39N3O9S2/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-17-43-18-19-44-20-21-45-22-24-48-47-23-15-34(42)46-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38)

InChI Key

UAWQWHCVTRBMKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthesis Strategy

The preparation of DBCO-PEG3-SS-NHS ester follows a modular approach, typically involving three components:

  • DBCO moiety : Introduced via dibenzocyclooctyne derivatives.
  • PEG3-SS spacer : Integrated through mercaptopropionic acid and dithiol linkers.
  • NHS ester : Activated using pentafluorophenol (PFP) or similar agents.

A representative four-step synthesis, adapted from patent CN114106012A, is outlined below:

Step 1: Synthesis of 2-(2-Pyridyldithio)ethylamine Hydrochloride
  • Reactants : 2,2'-Dithiodipyridine (10 g, 45.39 mmol) and 2-aminoethanethiol hydrochloride (compound 1, 4.91 g, 43.23 mmol).
  • Conditions : Methanol solvent, room temperature, overnight reaction.
  • Outcome : White solid (compound 2, 7.83 g) after column purification.
Step 2: Formation of Mercaptopropionic Acid Adduct
  • Reactants : Compound 2 (8.63 g, 38.73 mmol) and mercaptopropionic acid (4.11 g, 38.73 mmol).
  • Conditions : Methanol solvent, room temperature, overnight reaction.
  • Outcome : Grayish solid (compound 3, 8.04 g) after aqueous workup.
Step 3: NHS Ester Activation
  • Reactants : Compound 4 (unspecified carboxylate precursor) with EDCI (1.35 g, 7.04 mmol) and pentafluorophenol (1.24 g, 6.72 mmol).
  • Conditions : Dichloromethane solvent, followed by addition of compound 3 and triethylamine (2.59 g, 25.60 mmol).
  • Outcome : White solid (compound 5, 3 g) after purification.
Step 4: Final Conjugation with DBCO
  • Reactants : Compound 5 (3 g, 6.40 mmol), EDCI (1.35 g, 7.04 mmol), and DBCO derivative (compound 7, 6.40 g, 37 mmol).
  • Conditions : Dichloromethane solvent, triethylamine catalyst.
  • Outcome : Target compound this compound (compound 6) as a white solid.

Alternative Conjugation Protocols

NHS Ester Formation via Carbodiimide Coupling
  • Reactants : DBCO-PEG3-SS-COOH and N-hydroxysuccinimide (NHS).
  • Conditions : EDCI or DCC as coupling agents in anhydrous DMF/DCM, 0–4°C, 12–24 hours.
  • Yield : >90% purity after silica gel chromatography.
PEG Spacer Integration
  • PEG3 Bridging : Ethylene oxide units are introduced via stepwise etherification or using pre-synthesized PEG3 diols.
  • Disulfide Bond Formation : Achieved through oxidative coupling of thiols (e.g., mercaptopropionic acid) using 2,2'-dithiodipyridine.

Reaction Optimization and Challenges

Solvent and pH Considerations

  • Solubility : this compound is soluble in DMSO, DMF, and THF but hydrolyzes rapidly in aqueous buffers.
  • pH Sensitivity : NHS ester activation requires pH 7.2–8.5; Tris or glycine buffers are avoided due to competing amines.
Table 1: Solubility and Stability Profile
Solvent Solubility (mg/mL) Half-Life (pH 8.0, 25°C)
DMSO >50 >24 hours
PBS (pH 7.4) 5.5 <1 hour
DMF >50 >12 hours

Purification Techniques

  • Chromatography : Silica gel chromatography with gradient elution (DCM:MeOH).
  • Dialysis : Removal of unreacted NHS esters using 7 kDa MWCO membranes.
  • Lyophilization : Final product isolated as a viscous oil or solid.

Structural and Functional Characterization

Spectroscopic Validation

  • 1H NMR (CDCl3) : Key peaks include δ 7.65 (d, J=7.2 Hz, aromatic DBCO protons), δ 3.52–3.69 (m, PEG3 methylene), and δ 2.69–2.84 (m, disulfide CH2).
  • Mass Spectrometry : Observed [M+H]+ = 697.8 g/mol (theoretical 697.2 g/mol).

Functional Assays

  • Click Reactivity : DBCO-azide cycloaddition kinetics monitored via UV-Vis (λ = 280 nm, triazole formation).
  • Cleavage Efficiency : Disulfide reduction with 10 mM DTT yields >95% free thiols within 1 hour.

Industrial and Research Applications

Antibody-Drug Conjugates (ADCs)

  • Payload Linkage : this compound enables site-specific conjugation of cytotoxic agents to antibodies via lysine residues.
  • Case Study : Conjugation of DBCO-PEG5-NHS ester to Protein A achieved 15:1 molar ratio with MALDI-TOF validation.

Surface Functionalization

  • Biosensors : Immobilization of DBCO-modified biomolecules on azide-coated chips for real-time monitoring.

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO moiety undergoes copper-free click chemistry with azide-functionalized molecules, forming stable 1,2,3-triazole linkages. This reaction proceeds via strain-promoted cycloaddition, eliminating the need for cytotoxic copper catalysts.

Reagents/Conditions :

  • Azides : Small molecules, peptides, or proteins functionalized with azide groups.

  • Solvent : Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0–8.5).

  • Temperature : Room temperature (20–25°C).

  • Reaction Time : 1–4 hours .

Key Features :

  • Rate Constant : >1 M⁻¹s⁻¹ under physiological conditions .

  • Chemoselectivity : No cross-reactivity with other functional groups (e.g., amines, thiols) .

NHS Ester-Mediated Amine Conjugation

The NHS ester reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds, enabling covalent attachment to biomolecules.

Reagents/Conditions :

  • Amines : Proteins, peptides, or nanoparticles with free -NH₂ groups.

  • Buffer : Borate or carbonate buffer (pH 8.0–9.0) to enhance amine reactivity.

  • Temperature : 4–25°C (to prevent hydrolysis of the NHS ester).

  • Reaction Time : 30 minutes–2 hours .

Hydrolysis Sensitivity :

  • The NHS ester has a half-life of ~4–6 hours in aqueous solutions at pH 7.4 .

Disulfide Bond Cleavage

The SS bond is reductively cleaved by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling controlled release of conjugated payloads.

Reagents/Conditions :

  • Reducing Agents : 10–50 mM DTT or 1–5 mM TCEP.

  • Buffer : PBS or Tris-HCl (pH 7.0–8.0).

  • Temperature : 37°C (mimicking intracellular conditions).

  • Reaction Time : 1–2 hours .

Applications :

  • Intracellular drug release in antibody-drug conjugates (ADCs) .

Comparative Reaction Analysis

Reaction Type Reagents/Conditions Products Efficiency Citations
SPAACAzides, pH 7.0–8.5, 25°CTriazole-linked conjugates>95% yield
NHS-amine conjugationPrimary amines, pH 8.0–9.0, 4–25°CAmide-linked conjugates80–90% yield
Disulfide cleavageDTT/TCEP, pH 7.0–8.0, 37°CFree thiols and cleaved linker~100% cleavage

Reaction Kinetics and Stability Data

  • SPAAC Kinetics : Second-order rate constant of 1.2 M⁻¹s⁻¹ at 25°C in PBS .

  • NHS Ester Stability : Hydrolysis half-life extends to >24 hours in anhydrous DMSO .

  • Disulfide Stability : Resists non-reducing conditions but cleaves within minutes in 10 mM glutathione (GSH) .

Key Research Findings

  • ADC Synthesis : this compound enabled >90% conjugation efficiency in trastuzumab-based ADCs, with payload release achieved in 2 hours under 5 mM DTT .

  • Dual-Functionalization : Sequential SPAAC and NHS reactions allowed orthogonal labeling of azide- and amine-modified proteins without cross-reactivity.

  • In Vivo Stability : Conjugates remained intact in circulation (t₁/₂ >48 hours) but released payloads within tumor cells (GSH >10 mM) .

This multifunctional linker’s orthogonal reactivity and controlled cleavage make it indispensable in drug delivery, diagnostics, and materials science.

Scientific Research Applications

Key Features and Properties

  • DBCO Group : Facilitates copper-free click chemistry, enhancing biocompatibility.
  • NHS Ester : Reacts with primary amines to form stable amide bonds.
  • PEG Spacer : Increases solubility and reduces steric hindrance.
  • Disulfide Bond : Enables cleavage under reducing conditions for controlled release.

Scientific Research Applications

  • Antibody-Drug Conjugates (ADCs) :
    • DBCO-PEG3-SS-NHS is extensively used in the development of ADCs, which link cytotoxic drugs to antibodies. This targeted approach improves therapeutic efficacy while minimizing systemic toxicity. The disulfide bond allows for selective release of the drug within the tumor microenvironment, enhancing treatment outcomes .
  • Protein Labeling :
    • The compound enables site-specific labeling of proteins for imaging and tracking purposes. By attaching fluorescent dyes or other tags to proteins via the NHS ester, researchers can study protein dynamics and interactions in live cells .
  • Biomolecule Immobilization :
    • DBCO-PEG3-SS-NHS is utilized to immobilize biomolecules onto surfaces for biosensors and diagnostic assays. This immobilization is crucial for developing sensitive detection methods in various applications, including medical diagnostics and environmental monitoring .
  • Gene Delivery Systems :
    • In gene therapy research, DBCO-PEG3-SS-NHS can be used to conjugate nucleic acids to delivery vehicles, enhancing the stability and efficacy of gene delivery systems. The controlled release capability allows for precise timing in gene expression studies .
  • Vaccine Development :
    • The compound can be employed in vaccine formulation by conjugating antigens to carrier proteins or nanoparticles. This enhances the immunogenicity of the vaccine while allowing for targeted delivery to immune cells .

Development of Targeted Cancer Therapies

A study demonstrated the effectiveness of DBCO-PEG3-SS-NHS in creating ADCs that selectively deliver chemotherapeutic agents to cancer cells. The study highlighted the improved therapeutic index achieved through targeted delivery, resulting in reduced side effects compared to traditional chemotherapy .

Protein Dynamics Visualization

In another case, researchers utilized DBCO-PEG3-SS-NHS to label a protein involved in cell signaling pathways. The fluorescently labeled protein allowed real-time visualization of cellular processes, providing insights into the mechanisms of action at the molecular level .

Biosensor Development

A biosensor was developed using DBCO-PEG3-SS-NHS for the detection of specific biomolecules in clinical samples. The immobilization of capture antibodies on sensor surfaces led to enhanced sensitivity and specificity, demonstrating the utility of this compound in diagnostic applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between DBCO-PEG3-SS-NHS ester and related compounds:

Compound Key Features Molecular Weight CAS Number Cleavable? Applications References
This compound DBCO + PEG3 + disulfide bond + NHS ester 697.82 HY-133431 Yes ADCs, redox-sensitive drug delivery
DBCO-PEG4-NHS ester DBCO + PEG4 + NHS ester (no disulfide bond) 649.69 1427004-19-0 No Stable bioconjugation, nanoparticle coatings
DBCO-PEG3-CH2CO-NHS ester DBCO + PEG3 + CH2CO spacer + NHS ester Not specified 2249926-63-2 No High water solubility, biomolecule conjugation
DBCO-C6-NHS ester DBCO + C6 alkyl chain + NHS ester (hydrophobic spacer) 333.38 1425485-72-8 No Spatial control in hydrophobic environments
PC DBCO-PEG4-NHS ester DBCO + PEG4 + NHS ester (PROTAC-specific) 945.96 2055025-02-8 No PROTAC synthesis, protein degradation
DBCO-PEG13-NHS ester DBCO + PEG13 + NHS ester (extended PEG chain) 954.12 2055046-12-1 No Long-distance conjugation, solubility enhancement

Key Research Findings

Cleavability
  • The disulfide bond in this compound allows payload release in reducing environments (e.g., tumor cells), making it ideal for ADCs . Non-cleavable analogs (e.g., DBCO-PEG4-NHS ester) form permanent bonds, suitable for stable conjugates .
PEG Spacer Length
  • PEG3 : Balances solubility and steric effects, optimizing conjugation efficiency .
  • PEG4/PEG13 : Longer chains enhance solubility but may hinder conjugation in sterically crowded systems .
Reactivity and Stability
  • NHS esters react selectively with amines at pH 7–9, whereas TFP esters (e.g., DBCO-PEG5-TFP ester) offer faster kinetics under broader conditions .
  • DBCO-C6-NHS ester’s hydrophobic C6 chain limits aqueous solubility but provides spatial flexibility in lipid-rich environments .
Application-Specific Design
  • ADCs : this compound is preferred for redox-sensitive payload release .
  • Nanoparticles: DBCO-PEG4-NHS ester is used for stable surface functionalization .
  • PROTACs : PC DBCO-PEG4-NHS ester facilitates E3 ligase-target protein conjugation .

Biological Activity

DBCO-PEG3-SS-NHS ester is a specialized compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound features a cleavable linker that facilitates the selective attachment of therapeutic agents to antibodies, enhancing the efficacy of targeted therapies. The biological activity of this compound is significant in various biomedical applications, particularly in cancer therapy.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • DBCO (Dibenzylcyclooctyne) : A reactive group that enables "click" chemistry with azides.
  • PEG (Polyethylene Glycol) : Provides solubility and flexibility to the linker.
  • NHS (N-Hydroxysuccinimide) : Facilitates conjugation with amine-containing biomolecules.

Molecular Formula

The molecular formula for this compound is C34H39N3O9S2C_{34}H_{39}N_{3}O_{9}S_{2} with a molecular weight of approximately 697.82 g/mol .

Physical Properties

PropertyValue
Molecular Weight697.82 g/mol
SolubilitySoluble in DMSO, DMF
Storage Conditions-20°C

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules through the following mechanisms:

  • Click Chemistry : The DBCO group reacts specifically with azide groups, allowing for selective conjugation without interference from other functional groups such as amines or thiols .
  • NHS Ester Reactivity : The NHS moiety reacts with primary amines at neutral pH, facilitating the formation of stable amide bonds .

This dual reactivity enhances the versatility of this compound in various biochemical applications, particularly in the development of ADCs.

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the synthesis of ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. This approach allows for localized delivery of therapeutics, minimizing systemic toxicity.

Case Study: ADC Development

In a study exploring the efficacy of DBCO-based ADCs, researchers successfully conjugated an anti-cancer drug to an antibody using this compound. The resulting ADC demonstrated enhanced tumor targeting and reduced side effects compared to traditional chemotherapy .

In Vitro Studies

In vitro experiments have shown that conjugation using this compound leads to improved cellular uptake and cytotoxicity against cancer cell lines. The hydrophobic nature imparted by DBCO enhances membrane permeability, facilitating drug delivery .

Comparative Analysis

A comparison of different PEG linkers used in ADC formulations highlights the advantages of using this compound:

Linker TypeCleavableReactivityApplication Area
DBCO-PEG3-SS-NHSYesHigh (specific)ADCs
PEG4-AcidNoModerateGeneral bioconjugation
MaleimideYesLowProtein labeling

Q & A

Q. Table 1. Comparison of PEG Spacer Lengths in DBCO-PEGx-NHS Esters

PEG LengthSolubilitySteric HindranceCommon ApplicationsReference
PEG3ModerateLowCell-surface labeling
PEG4HighModerateAntibody-drug conjugates
PEG12Very HighHighSoluble protein tagging

Q. Table 2. Troubleshooting Guide for Low Conjugation Efficiency

IssueSolutionValidation Method
NHS ester hydrolysisUse fresh anhydrous DMSOHPLC-MS
DBCO oxidationStore under inert gas (Ar/N₂)Fluorescence assay
SS premature cleavageSwitch to non-reducing buffersEllman’s test

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.